2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 68236-23-7
VCID: VC21333669
InChI: InChI=1S/C12H10ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-6H,1-2H3
SMILES: COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

CAS No.: 68236-23-7

Cat. No.: VC21333669

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde - 68236-23-7

Specification

CAS No. 68236-23-7
Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
IUPAC Name 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde
Standard InChI InChI=1S/C12H10ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-6H,1-2H3
Standard InChI Key CCJKLPYJNAHFIE-UHFFFAOYSA-N
SMILES COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O
Canonical SMILES COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O

Introduction

Structural and Chemical Properties

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is characterized by its quinoline core structure with specific functional group substitutions. The compound features a chlorine atom at the 2-position, methoxy groups at the 6 and 7 positions, and an aldehyde functional group at the 3-position of the quinoline ring. This unique arrangement of functional groups contributes significantly to its chemical reactivity and biological properties.

The compound has the molecular formula C12H10ClNO3 and a molecular weight of 251.66 g/mol . Its structure can be represented through various chemical notations, facilitating computational and structural studies in medicinal chemistry.

Structural Identifiers

The compound's structural information is well-documented through various chemical identifiers:

  • CAS Number: 68236-23-7

  • SMILES: COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O

  • InChI: InChI=1S/C12H10ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-6H,1-2H3

  • InChIKey: CCJKLPYJNAHFIE-UHFFFAOYSA-N

Physical Properties

The compound's predicted collision cross section data provides valuable information for analytical chemists working with mass spectrometry. These measurements help in the identification and characterization of the compound in complex mixtures.

Adductm/zPredicted CCS (Ų)
[M+H]+252.04221150.0
[M+Na]+274.02415166.2
[M+NH4]+269.06875158.6
[M+K]+289.99809158.5
[M-H]-250.02765152.3
[M+Na-2H]-272.00960157.0
[M]+251.03438153.4
[M]-251.03548153.4

Table 1: Predicted collision cross section data for various adducts of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

This physical data is essential for researchers working on analytical methods for detecting and quantifying the compound in various matrices.

Synthesis Methods

The synthesis of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde typically involves multi-step reactions starting from suitable quinoline precursors. While specific synthetic routes may vary, knowledge of similar compounds' synthesis provides valuable insights.

Based on the synthesis of similar compounds, a potential synthetic pathway might involve the Vilsmeier-Haack reaction. This would typically use DMF and POCl₃ to introduce the aldehyde functionality at the 3-position of a pre-formed quinoline structure . The reaction conditions must be carefully controlled to achieve good yields and purity.

Another possible synthetic approach could involve lithiation chemistry, similar to that used for 2-Chloroquinoline-3-carbaldehyde. This method utilizes n-butyllithium and diisopropylamine in tetrahydrofuran at low temperatures, followed by reaction with dimethylformamide to introduce the aldehyde group .

These synthetic routes would need to be specifically adapted for the target compound, considering the presence of the methoxy groups at positions 6 and 7, which may require additional protection/deprotection steps or alternative starting materials.

Biological Activities and Applications

Anticancer Activity

Research indicates that derivatives of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde exhibit significant biological activity against cancer cells. These compounds can inhibit specific enzymes involved in tumor growth, highlighting their potential as anticancer agents. The unique structure of this compound allows it to interact with biological macromolecules that play crucial roles in cancer progression.

Kinase Inhibition Properties

Studies suggest that 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde may act as a kinase inhibitor, specifically targeting enzymes involved in cell signaling pathways. This is particularly significant as kinase inhibition represents a major therapeutic strategy in various diseases, including cancer, inflammation, and autoimmune disorders.

The compound's potential as a kinase inhibitor is further supported by research on structurally similar 3-quinoline carboxylic acid derivatives, which have demonstrated inhibitory effects on protein kinase CK2 with IC₅₀ values ranging from 0.65 to 18.2 μM . Protein kinase CK2 is associated with numerous physiological substrates including growth and transcription factors, cell cycle regulators, and apoptosis mediators, making it a valuable target for therapeutic intervention.

Mechanism of Action

The biological effects of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde are likely mediated through its interactions with specific cellular targets. The compound interacts with biological macromolecules, potentially forming covalent bonds with nucleophilic sites in proteins and nucleic acids. These interactions can lead to inhibition of enzyme activity or disruption of cellular processes, contributing to its observed biological effects.

For its potential role as a kinase inhibitor, the compound likely targets the ATP-binding pocket of specific kinases, preventing ATP binding and subsequent phosphorylation of substrates. This mechanism is common among many kinase inhibitors and could explain the compound's potential anticancer and antimalarial activities.

The aldehyde group at position 3 may play a crucial role in the compound's biological activity, as it provides a reactive site for potential covalent interactions with target proteins. Meanwhile, the chlorine at position 2 and the methoxy groups at positions 6 and 7 likely contribute to binding affinity and selectivity toward specific targets.

Comparison with Related Compounds

Several compounds share structural similarities with 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde. Understanding these related structures provides context for structure-activity relationships and potential optimization strategies.

CompoundStructural DifferencesPotential Impact on Activity
2-Chloro-6,8-dimethylquinoline-3-carboxaldehydeMethyl groups at 6,8 positions instead of methoxy groups at 6,7May affect water solubility and binding interactions
2-Chloro-6,7-dimethylquinoline-3-carbaldehydeMethyl groups instead of methoxy groupsMay reduce hydrogen bonding potential
2-Chloroquinoline-3-carbaldehydeLacks substituents at 6,7 positionsMay have different pharmacokinetic properties

Table 2: Comparison of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde with structurally similar compounds

These structural variations likely influence the compounds' physicochemical properties, metabolism, and biological activities. The presence of methoxy groups in 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, as opposed to methyl groups in some analogs, may enhance water solubility and hydrogen bonding capabilities, potentially improving its pharmacokinetic profile.

Future Research Directions

The promising biological activities of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde warrant further investigation in several directions. Future research might focus on:

  • Optimization of the chemical structure to enhance potency and selectivity toward specific biological targets.

  • Detailed mechanistic studies to elucidate the precise molecular interactions responsible for its biological effects.

  • In vivo evaluation of pharmacokinetic properties and efficacy in relevant disease models.

  • Development of more efficient and scalable synthetic routes to facilitate larger-scale production for advanced studies.

The development of structure-activity relationships through the synthesis and testing of additional analogs could lead to compounds with improved properties and therapeutic potential. Additionally, computational studies might help predict optimal structural modifications for enhanced activity.

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